molecular formula C10H12BrNO B3021684 3-Bromo-2-(cyclopentyloxy)pyridine CAS No. 1247429-75-9

3-Bromo-2-(cyclopentyloxy)pyridine

Cat. No. B3021684
CAS RN: 1247429-75-9
M. Wt: 242.11
InChI Key: QZRZUVKOBQJBDD-UHFFFAOYSA-N
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Description

3-Bromo-2-(cyclopentyloxy)pyridine is a chemical compound with the molecular formula C10H12BrNO . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-(cyclopentyloxy)pyridine has been analyzed using various methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-(cyclopentyloxy)pyridine have been analyzed . The compound is used in laboratory chemicals .

Scientific Research Applications

Molecular Structure and Spectral Analysis

3-Bromo-2-(cyclopentyloxy)pyridine can be used in the study of molecular structures and spectral analysis . Both Density Functional Theory (DFT) and Hartree-Fock (HF) methods can be used in a theoretical investigation of this molecule . The molecular structures of the compound can be optimized, and the Molecular Electrostatic Potential (MEP) can be computed .

Molecular Docking Studies

This compound can be used in molecular docking studies . These studies can help understand how the compound interacts with other molecules, which is crucial in drug design and other fields of biochemistry .

Physicochemical Studies

Physicochemical studies of 3-Bromo-2-(cyclopentyloxy)pyridine can be conducted to understand its properties . This includes studying its thermodynamic functions, non-covalent interactions, and more .

Bromodomain Inhibitors

3-Bromo-2-(cyclopentyloxy)pyridine can potentially be used as a bromodomain inhibitor . Bromodomains are protein domains that recognize methylated lysine residues on histone tails, which is a key factor in the reading of epigenetic marks.

Material Science

Given its unique properties, 3-Bromo-2-(cyclopentyloxy)pyridine can be used in material science research . It can be used in the synthesis of new materials or in the study of the properties of existing materials .

Chemical Synthesis

3-Bromo-2-(cyclopentyloxy)pyridine can be used in chemical synthesis . It can act as a building block in the synthesis of more complex molecules .

Mechanism of Action

Target of Action

Bromopyridines are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

The mode of action of 3-Bromo-2-(cyclopentyloxy)pyridine is likely to involve its participation in organic reactions. For instance, bromopyridines can undergo Suzuki-Miyaura cross-coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .

Biochemical Pathways

Bromopyridines are known to participate in various organic reactions, potentially affecting multiple biochemical pathways depending on the context of their use .

Result of Action

The molecular and cellular effects of 3-Bromo-2-(cyclopentyloxy)pyridine’s action would depend on its specific use in a given biochemical context. As a reagent in organic synthesis, its primary effect would be the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of 3-Bromo-2-(cyclopentyloxy)pyridine can be influenced by various environmental factors. These may include the presence of other reagents, temperature, pH, and solvent conditions. For instance, the success of Suzuki-Miyaura coupling, in which this compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

The safety data sheet for 3-Bromopyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This will allow for the creation of more diverse functional groups and potentially lead to new bioactive molecules .

properties

IUPAC Name

3-bromo-2-cyclopentyloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRZUVKOBQJBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716541
Record name 3-Bromo-2-(cyclopentyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(cyclopentyloxy)pyridine

CAS RN

422557-08-2
Record name 3-Bromo-2-(cyclopentyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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